5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

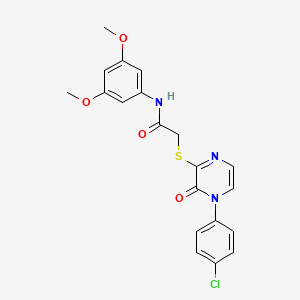

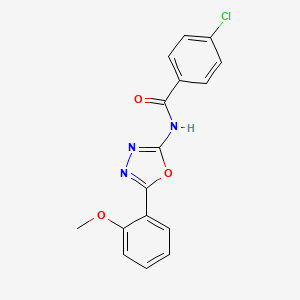

5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid is a synthetic compound . Its IUPAC name is 5-cyclopropyl-3-methoxyisoxazole-4-carboxylic acid . The compound has a molecular weight of 183.16 .

Synthesis Analysis

The synthesis of isoxazole derivatives, such as 5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid, can be achieved through various methods . One of the most common methods is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The InChI code for 5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid is 1S/C8H9NO4/c1-12-7-5 (8 (10)11)6 (13-9-7)4-2-3-4/h4H,2-3H2,1H3, (H,10,11) .Physical And Chemical Properties Analysis

5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Oxazole derivatives, including AT32957, have been studied for their antimicrobial properties. They have shown potential against a variety of bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungal species like Candida albicans, Aspergillus niger, and Aspergillus clavatus . The compound’s ability to inhibit microbial growth makes it a candidate for developing new antimicrobial agents.

Anticancer Properties

The oxazole nucleus is a part of many compounds with anticancer activities. Derivatives of oxazole, including AT32957, are being explored for their potential to act as tyrosine kinase inhibitors, which are crucial in the treatment of various cancers . The compound’s role in cancer research is significant due to its ability to interfere with cancer cell signaling pathways.

Anti-inflammatory and Analgesic Effects

AT32957 may also have applications in the treatment of inflammation and pain. Oxazole derivatives are known to exhibit anti-inflammatory and analgesic effects, which could be beneficial in conditions like arthritis and other inflammatory diseases .

Antidiabetic Activity

The oxazole ring is present in several antidiabetic drugs. Research on AT32957 could lead to the development of new medications that help manage blood sugar levels in diabetic patients .

Antiobesity Potential

Compounds with an oxazole moiety, such as AT32957, have been investigated for their antiobesity effects. They may play a role in weight management by influencing metabolic pathways associated with obesity .

Antioxidant Capabilities

Oxazole derivatives are known for their antioxidant properties. AT32957 could contribute to the development of treatments aimed at reducing oxidative stress, which is implicated in many chronic diseases .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

As for future directions, more research is needed to fully understand the potential applications of 5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid. Given the prevalence of isoxazole rings in many commercially available drugs , this compound could potentially be used in the development of new pharmaceuticals. Further studies could also explore its physical and chemical properties, safety and hazards, and mechanism of action.

Wirkmechanismus

Target of Action

The compound belongs to the class of oxazoles, which are often found in various biologically active compounds. They are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

The exact mode of action would depend on the specific target the compound interacts with. Generally, oxazoles can act as inhibitors, activators, or modulators of their targets, altering their function and leading to downstream effects .

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to say which biochemical pathways it might affect. Given the broad range of targets that oxazoles can interact with, it’s likely that this compound could influence multiple pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied experimentally .

Result of Action

The molecular and cellular effects of the compound would depend on its specific target and mode of action. These effects could range from changes in cell signaling and gene expression to alterations in cellular function .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, its interaction with its target, and its overall biological activity .

Eigenschaften

IUPAC Name |

5-cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-7-5(8(10)11)6(13-9-7)4-2-3-4/h4H,2-3H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEYLHLVRMCDDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1C(=O)O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid | |

CAS RN |

2361821-59-0 |

Source

|

| Record name | 5-cyclopropyl-3-methoxy-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2961693.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-3-yl)methanone](/img/structure/B2961694.png)

![3-(4-chlorophenyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-9-chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2961697.png)

![4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2961705.png)

![N-[[4-(2-Chloropropanoyl)morpholin-3-yl]methyl]methanesulfonamide](/img/structure/B2961710.png)